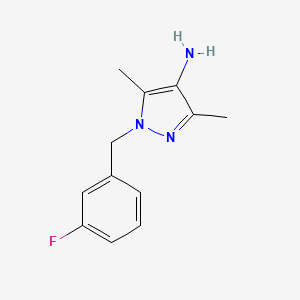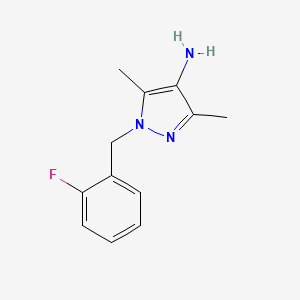
苄基(4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基)氨基甲酸酯
描述
Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is a synthetic organic compound that features a benzyl carbamate group attached to a phenyl ring, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of interest in various fields of research due to its unique structural features and reactivity.
科学研究应用
Chemistry
In chemistry, Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Biology and Medicine
In biological and medical research, this compound can be used as a probe or a precursor for the synthesis of biologically active molecules. Its ability to undergo various chemical transformations makes it a versatile tool in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.
作用机制
Target of Action
Boronic acids and their esters are generally known to interact with proteins and enzymes that have cis-diol groups in their structure .
Mode of Action
This interaction can inhibit the function of the target protein or enzyme, leading to various downstream effects .
Biochemical Pathways
Given the general reactivity of boronic acids and their esters, it can be inferred that this compound may interfere with any biochemical pathway involving proteins or enzymes with cis-diol groups .
Pharmacokinetics
The pharmacokinetics of boronic acids and their esters are generally influenced by factors such as their pka values, the presence of transporters, and their potential to form reversible covalent complexes .
Result of Action
The inhibition of proteins or enzymes containing cis-diol groups can lead to a wide range of effects, depending on the specific role of the inhibited protein or enzyme .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH (which can affect the formation of boronate esters), the presence of cis-diol-containing compounds (which can compete for binding), and the presence of transporters (which can affect absorption and distribution) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the following steps:
Formation of the Boronate Ester: The initial step involves the formation of the boronate ester. This can be achieved by reacting 4-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst under Suzuki coupling conditions.
Introduction of the Benzyl Carbamate Group: The next step involves the introduction of the benzyl carbamate group. This can be done by reacting the boronate ester with benzyl chloroformate in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of phenol derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Similar in that it contains a boronic acid group, but lacks the carbamate and benzyl functionalities.
Benzyl Carbamate: Contains the benzyl carbamate group but lacks the boronate ester moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Alcohol: Similar structure but with an alcohol group instead of a carbamate.
Uniqueness
Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unique due to the combination of its boronate ester and benzyl carbamate groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts, making it a valuable compound in both synthetic chemistry and applied research.
This detailed overview should provide a comprehensive understanding of Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, its preparation, reactions, applications, and how it compares to similar compounds
属性
IUPAC Name |
benzyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)16-10-12-17(13-11-16)22-18(23)24-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLGLWXMBCHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404745 | |
| Record name | Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363186-06-5 | |
| Record name | Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

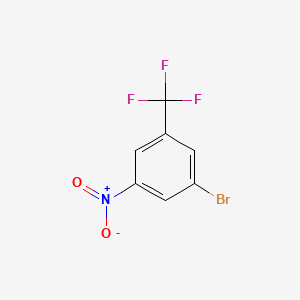

![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)

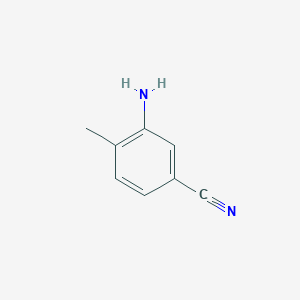

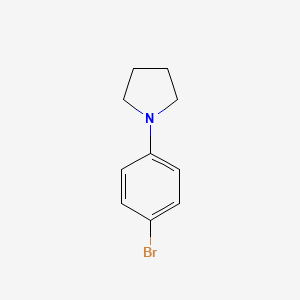
![1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277252.png)
